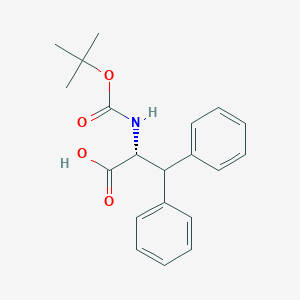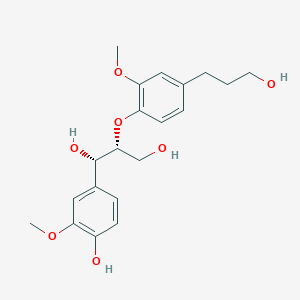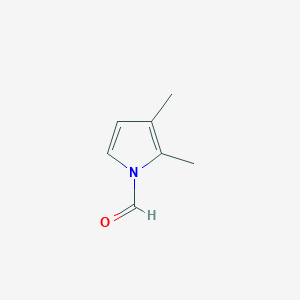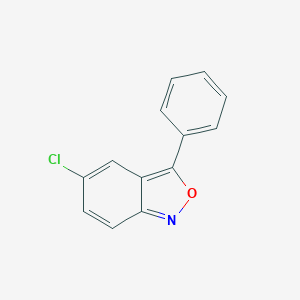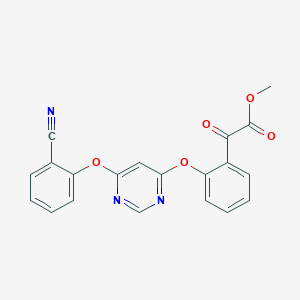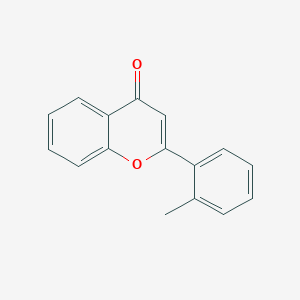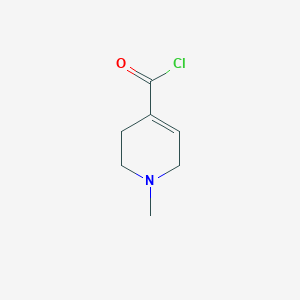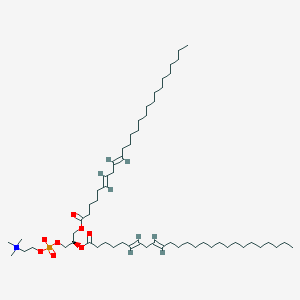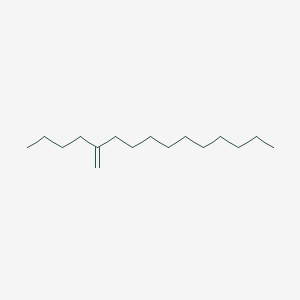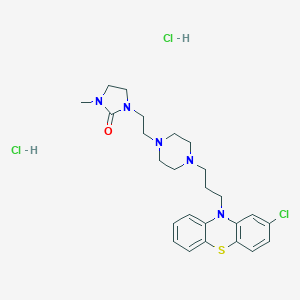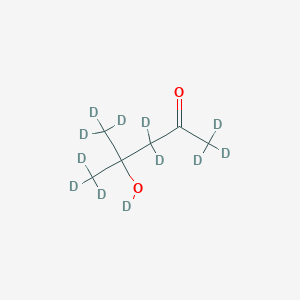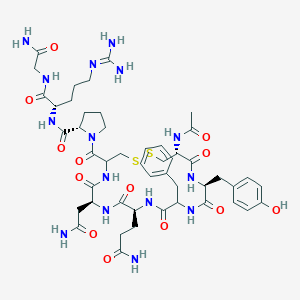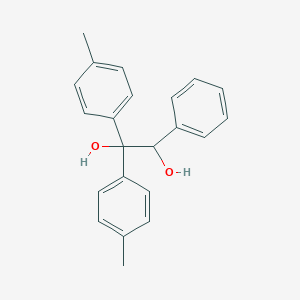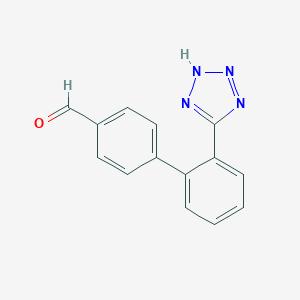
2'-(1h-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde
Overview
Description
2’-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde is a chemical compound that features a biphenyl structure with a tetrazole ring and an aldehyde group
Mechanism of Action
Target of Action
The primary target of 4-[2-(2H-tetrazol-5-yl)phenyl]benzaldehyde, also known as 2’-(1H-Tetrazol-5-yl)-1,1’-biphenyl-4-carboxaldehyde (Losartan Impurity) or 2’-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde, is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals, inflammation, and apoptosis.
Mode of Action
The compound interacts with its target, the P38 MAP kinase protein, through non-covalent interactions . These interactions result in a wide range of biological properties, including antibacterial, anticancer, and anti-TB activities .
Biochemical Pathways
The compound affects the MAPK signaling pathway , which is involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock, and proinflammatory cytokines . The downstream effects of this pathway include regulation of gene expression, mitosis, differentiation, proliferation, and cell survival/apoptosis .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest that it obeys all five rules with good bioavailability . This means that the compound can be efficiently absorbed and distributed within the body, metabolized for use, and excreted without causing harmful toxicants .
Result of Action
The compound exhibits significant biological activities, including antibacterial, anticancer, and anti-TB activities . For instance, some synthesized compounds showed a significant cytotoxic effect with the least IC50 value of 8.47±0.09 µg/mL and 13.58±0.08 µg/mL, which is almost close to the standard drug (7.60±0.13 µg/mL) due to the electron-withdrawing methoxy group .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s planar structure favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Furthermore, tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde typically involves the reaction of 2’-cyanobiphenyl-4-carbaldehyde with an azide salt. This reaction is carried out under controlled conditions to ensure high yield and purity of the product . The process can be summarized as follows:
Starting Material: 2’-cyanobiphenyl-4-carbaldehyde.
Reagent: Azide salt.
Solvent: Tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of 2’-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2’-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tetrazole ring can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the tetrazole ring under mild conditions.
Major Products:
Oxidation: 2’-(1H-tetrazol-5-yl)biphenyl-4-carboxylic acid.
Reduction: 2’-(1H-tetrazol-5-yl)biphenyl-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2’-(2H-tetrazol-5-yl)biphenyl-4-carboxylic acid
- 2’-(1H-tetrazol-5-yl)biphenyl-4-methanol
- 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole
Comparison: 2’-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde is unique due to the presence of both the tetrazole ring and the aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis . Other similar compounds may lack the aldehyde group or have different functional groups, leading to variations in their reactivity and applications .
Properties
IUPAC Name |
4-[2-(2H-tetrazol-5-yl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c19-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-15-17-18-16-14/h1-9H,(H,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBRKMUDLIZVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)C3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the production method described in the research paper for 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde?
A1: The research paper [] outlines a novel method for producing 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde. This method is significant because it allows for the production of high-purity crystals of the compound with high yield through a relatively simple process involving fewer steps. This is particularly important because 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde is a valuable intermediate in the synthesis of pharmaceuticals. The efficient production method described in the research paves the way for more cost-effective and streamlined drug development processes.
Q2: Can you elaborate on the specific steps involved in producing high-purity crystals of 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde as described in the research?
A2: The research [] details a two-step process for producing high-purity crystals of 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


